molecular formula C13H13N B14135367 3-(2,3-Dimethylphenyl)pyridine

3-(2,3-Dimethylphenyl)pyridine

Cat. No.: B14135367
M. Wt: 183.25 g/mol
InChI Key: QIPSOUAPRKVLPW-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2,3-Dimethylphenyl)pyridine is through the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms onto the aromatic ring .

Scientific Research Applications

3-(2,3-Dimethylphenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)pyridine
  • 3-(3,4-Dimethylphenyl)pyridine
  • 3-(2,3-Dimethoxyphenyl)pyridine

Uniqueness

3-(2,3-Dimethylphenyl)pyridine is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)pyridine

InChI

InChI=1S/C13H13N/c1-10-5-3-7-13(11(10)2)12-6-4-8-14-9-12/h3-9H,1-2H3

InChI Key

QIPSOUAPRKVLPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CN=CC=C2)C

Origin of Product

United States

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